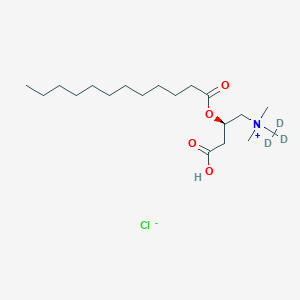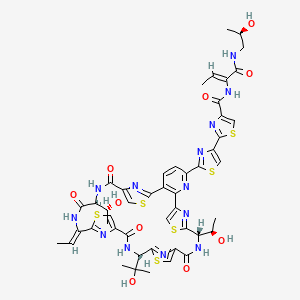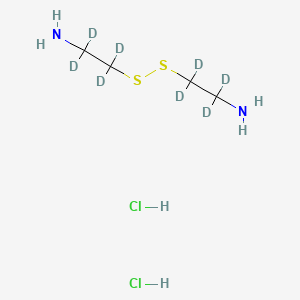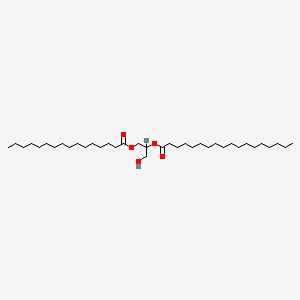
3-(4-(2-(6-(Dibutylamino)naphthalen-2-yl)vinyl)pyridinium-1-yl)propane-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(2-(6-(Dibutylamino)naphthalen-2-yl)vinyl)pyridinium-1-yl)propane-1-sulfonate is a fluorescent dye commonly used for monitoring membrane potential. This compound is known for its ability to change fluorescence in response to variations in cell membrane potential, making it a valuable tool in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-(6-(Dibutylamino)naphthalen-2-yl)vinyl)pyridinium-1-yl)propane-1-sulfonate typically involves the following steps:
Formation of the naphthalene derivative: The initial step involves the synthesis of a naphthalene derivative by introducing a dibutylamino group to the naphthalene ring.
Vinylation: The naphthalene derivative is then subjected to a vinylation reaction to introduce the vinyl group.
Pyridinium formation: The vinylated naphthalene derivative is reacted with a pyridine derivative to form the pyridinium salt.
Sulfonation: Finally, the compound undergoes sulfonation to introduce the sulfonate group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same steps as described above, but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions
3-(4-(2-(6-(Dibutylamino)naphthalen-2-yl)vinyl)pyridinium-1-yl)propane-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the naphthalene ring.
Reduction: Reduction reactions can occur, particularly affecting the pyridinium moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or pyridinium rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce reduced pyridinium compounds. Substitution reactions result in the formation of various substituted derivatives.
科学的研究の応用
3-(4-(2-(6-(Dibutylamino)naphthalen-2-yl)vinyl)pyridinium-1-yl)propane-1-sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study membrane potential and other chemical properties.
Biology: Employed in cell biology to monitor changes in cell membrane potential, which is crucial for understanding cellular processes.
Medicine: Utilized in medical research to investigate the effects of drugs on cell membrane potential and to study disease mechanisms.
Industry: Applied in the development of sensors and diagnostic tools that rely on changes in fluorescence to detect various analytes
作用機序
The mechanism of action of 3-(4-(2-(6-(Dibutylamino)naphthalen-2-yl)vinyl)pyridinium-1-yl)propane-1-sulfonate involves its ability to integrate into cell membranes and respond to changes in membrane potential. The compound’s fluorescence changes proportionally to the membrane potential, allowing researchers to monitor these changes in real-time. The molecular targets include cell membrane components, and the pathways involved are related to the electrochemical gradients across the membrane.
類似化合物との比較
Similar Compounds
Di-8-ANEPPS: Another fluorescent dye used for similar applications but with different spectral properties.
RH-237: A voltage-sensitive dye with distinct absorption and emission characteristics.
JC-1: A dye used to assess mitochondrial membrane potential, differing in its mechanism of action and applications.
Uniqueness
3-(4-(2-(6-(Dibutylamino)naphthalen-2-yl)vinyl)pyridinium-1-yl)propane-1-sulfonate is unique due to its specific spectral properties, which make it particularly suitable for monitoring membrane potential changes with high sensitivity and accuracy. Its ability to integrate into cell membranes and provide real-time fluorescence changes sets it apart from other similar compounds.
特性
IUPAC Name |
3-[4-[2-[6-(dibutylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O3S/c1-3-5-17-30(18-6-4-2)28-13-12-26-22-25(10-11-27(26)23-28)9-8-24-14-19-29(20-15-24)16-7-21-34(31,32)33/h8-15,19-20,22-23H,3-7,16-18,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPJROQJVSPKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3R,4S,5S,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B8088755.png)






![Tetradecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B8088793.png)


